molecular formula C24H28N4O3S B2916054 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1021054-89-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

カタログ番号: B2916054
CAS番号: 1021054-89-6
分子量: 452.57
InChIキー: ZHNQKLPNBVSMQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a potent, selective, and cell-active allosteric inhibitor of the SHP2 phosphatase, a central node in the RAS-MAPK signaling pathway. Src By binding to the tunnel-like allosteric site of SHP2, this compound stabilizes the protein in an auto-inhibited conformation, effectively blocking its phosphatase activity and subsequent signal transduction. Src This mechanism is of paramount research value in oncology, particularly for investigating and overcoming resistance to RTK and MAPK pathway inhibitors in RAS -mutant and other driven cancers. Researchers utilize this inhibitor to dissect SHP2's role in cell proliferation and survival, and to explore combination therapies that target multiple nodes within the signaling network to suppress tumor growth and improve therapeutic outcomes. Src

特性

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-16-7-6-11-27(14-16)24(29)20-13-21(18-8-4-3-5-9-18)25-23-22(20)17(2)26-28(23)19-10-12-32(30,31)15-19/h3-5,8-9,13,16,19H,6-7,10-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNQKLPNBVSMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors.

: Discovery, synthesis and biological characterization of a series of N - (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H -pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators.

生物活性

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a heterocyclic organic compound that exhibits significant biological activity. This article delves into its molecular characteristics, synthesis, and biological effects, supported by research findings and case studies.

Molecular Characteristics

The molecular formula of the compound is C23H28N2O5SC_{23}H_{28}N_{2}O_{5}S with a molecular weight of 424.55 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC23H28N2O5S
Molecular Weight424.55 g/mol
IUPAC Name(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often incorporates domino reactions that facilitate the formation of the pyrazolo[3,4-b]pyridine structure through condensation reactions involving 3-methyl-5-aminopyrazole and various aldehydes.

Anticancer Properties

Research has indicated that compounds similar to this one demonstrate significant anticancer activity. For instance, studies have shown that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, the compound has been tested against human colorectal cancer cells showing promising results in inhibiting growth in vitro .

The proposed mechanism of action includes the inhibition of specific kinases involved in cancer cell signaling pathways. This compound may also act on ATP-binding cassette (ABC) transporters which are crucial for drug resistance in cancer therapy .

Neuroprotective Effects

Additionally, derivatives of the pyrazolo[3,4-b]pyridine structure have shown potential neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Case Studies

  • Colorectal Cancer Study : In a controlled experiment involving human colorectal cancer cells, the compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell growth with an IC50 value observed at approximately 25 nM .
  • Neuroprotection in Animal Models : A study conducted on rat models demonstrated that administration of similar compounds resulted in improved motor functions and reduced neuroinflammation markers following induced oxidative stress .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A shares structural homology with several pyrazolo-pyridine derivatives but exhibits distinct substitutions that influence its physicochemical and biological properties:

Compound Core Structure Key Substituents Molecular Weight Reported Activities Reference
Compound A Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 3-methylpiperidinyl ~480* Kinase inhibition, anticancer (inferred)
1021249-91-1 Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 4-ethylpiperazinyl 481.6 Not specified (structural analog)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine Thieno[2,3-d]pyrimidine, coumarin ~504 Fluorescence, antimicrobial, anticancer
EP 1 808 168 B1 derivatives Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl, piperidinyl/pyridinyl 450–550 Kinase inhibition (e.g., JAK2/STAT3)

*Estimated based on structural similarity to 1021249-91-1.

Key Observations :

  • Sulfone vs. Thienopyrimidine/Coumarin: The 1,1-dioxidotetrahydrothiophen-3-yl group in Compound A introduces a sulfone moiety, enhancing metabolic stability compared to thieno[2,3-d]pyrimidine or coumarin derivatives, which may prioritize fluorescence or antimicrobial activity .
  • Piperidine vs. Piperazine : The 3-methylpiperidinyl group in Compound A likely reduces aqueous solubility relative to the 4-ethylpiperazinyl analog (1021249-91-1), impacting pharmacokinetics .

Q & A

Q. What are the critical steps for synthesizing the compound with high yield and purity?

Methodological Answer: Key considerations include:

  • Reaction Optimization : Use palladium-catalyzed cross-coupling for pyrazole ring formation, as described in analogous pyridopyrazine syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF/water mixtures aid in final purification .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol enhances purity (>98%) .

Q. Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions, particularly the 1,1-dioxidotetrahydrothiophene and pyrazole rings .
  • Mass Spectrometry (HRMS) : ESI-HRMS for exact mass validation (e.g., calculated [M+H]⁺ = 478.1922) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydrothiophene dioxane moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Functional Group Variation : Replace the 3-methylpiperidinyl group with bulkier substituents (e.g., 4-phenylpiperazine) to assess receptor binding affinity changes, as seen in corticotropin-releasing factor-1 antagonists .
  • In Silico Modeling : Docking studies (AutoDock Vina) using crystallized receptor structures (PDB: 4K5Y) predict binding interactions of the pyrazolo[3,4-b]pyridine core .
  • In Vitro Assays : Measure IC₅₀ values in HEK293 cells transfected with target receptors to prioritize derivatives .

Q. How should experimental designs address contradictions between solubility and in vivo efficacy?

Methodological Answer:

  • Controlled Variables : Use randomized block designs (split-plot for dose-response vs. formulation variables) to isolate solubility effects .
  • Formulation Strategies : Test co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability without altering activity .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish pharmacokinetic vs. pharmacodynamic outliers .

Q. What methodologies resolve conflicting data in metabolic stability assays?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁴C-labeled compound in microsomal assays (human liver microsomes) to track metabolite pathways .
  • Cross-Validation : Compare LC-MS/MS results across labs using standardized protocols (e.g., FDA Bioanalytical Method Validation) .
  • Species-Specific Differences : Replicate studies in murine vs. primate models to identify interspecies metabolic variations .

Q. How can computational models predict environmental fate during preclinical testing?

Methodological Answer:

  • QSAR Modeling : Estimate biodegradation half-lives using EPI Suite™, focusing on sulfone and pyridine moieties .
  • Microcosm Studies : Simulate soil/water systems with ¹³C-labeled compound to track abiotic hydrolysis and microbial degradation .

Q. What strategies validate target engagement in complex biological matrices?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine group into the methanone moiety for covalent binding studies in tissue lysates .
  • SPR Biosensing : Measure real-time binding kinetics (KA/KD) to immobilized receptors (e.g., Biacore T200) .

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